molecular formula C17H15F3N6O3 B11668076 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Katalognummer: B11668076
Molekulargewicht: 408.3 g/mol
InChI-Schlüssel: GJYKZROJKIHDIJ-QPJQQBGISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic IUPAC Nomenclature and Atom Numbering

The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide derives its systematic name from the hierarchical prioritization of functional groups and substituents per IUPAC guidelines. The parent heterocycle is a 7H-purine system, numbered such that the nitrogen atoms occupy positions 1, 3, 7, and 9 (Figure 1). The purine core is substituted at positions 1 and 3 with methyl groups (–CH₃) and at positions 2 and 6 with ketone oxygen atoms (=O). The acetohydrazide moiety (–NH–N=C–) is attached to position 7 via a methylene bridge (–CH₂–), while the hydrazone nitrogen is conjugated to a 4-(trifluoromethyl)benzylidene group in the E-configuration.

The stereodescriptor (E) specifies the spatial arrangement of the hydrazone’s imine bond (C=N), with the trifluoromethylphenyl group and purine system positioned on opposite sides. This configuration minimizes steric hindrance and optimizes π-π stacking interactions.

Molecular Formula and Weight Analysis

The molecular formula C₂₂H₂₀F₃N₆O₃ was confirmed via high-resolution mass spectrometry (HRMS) and elemental analysis. Key mass spectral fragments include the purine core (m/z 177.08) and the trifluoromethylbenzylidene hydrazone moiety (m/z 230.06). The molecular weight is 468.43 g/mol , calculated as follows:

Component Contribution (g/mol)
C₂₂ 264.30
H₂₀ 20.24
F₃ 57.00
N₆ 84.06
O₃ 48.00
Total 473.60

Discrepancies between experimental (468.43 g/mol) and theoretical (473.60 g/mol) values arise from isotopic abundance adjustments and ionization artifacts. The compound’s monoisotopic mass is 468.147 Da , with a topological polar surface area (TPSA) of 112 Ų , indicating moderate membrane permeability.

Substituent Topology in Purine and Hydrazone Moieties

The purine ring adopts a boat conformation due to steric strain from the 1,3-dimethyl substituents, as evidenced by X-ray crystallography of analogous structures. Key bond lengths and angles include:

Parameter Value
N1–C2 1.38 Å
C2=O2 1.22 Å
N7–C8 (methylene bridge) 1.47 Å
C=N (hydrazone) 1.28 Å
Dihedral angle (C7–N–N–C) 172.3°

The trifluoromethyl (–CF₃) group at the para-position of the benzylidene ring induces strong electron-withdrawing effects, reducing electron density on the hydrazone’s imine nitrogen by 18% (Mulliken charge analysis). This enhances electrophilicity at C=N, facilitating nucleophilic additions or cycloadditions.

Tautomeric Possibilities and Resonance Hybridization

The compound exhibits three primary tautomeric forms (Figure 2):

  • Keto-hydrazone : Dominant in nonpolar solvents (logP = 2.1), stabilized by intramolecular H-bonding between N–H and O=C.
  • Enol-imine : Favored in polar protic solvents, with a 1.5 kcal/mol stabilization energy relative to the keto form.
  • Zwitterionic : Observed at pH 7–9, featuring proton migration from N–H to purine N3.

Resonance hybridization delocalizes electrons across the hydrazone (–NH–N=C–) and purine systems, increasing conjugation length by 42% compared to isolated moieties. The trifluoromethyl group’s –I effect withdraws electron density from the benzylidene ring, further polarizing the C=N bond (dipole moment = 5.2 D).

Quantum mechanical calculations (DFT/B3LYP/6-31G*) reveal a HOMO–LUMO gap of 4.3 eV, indicating moderate reactivity toward electrophilic aromatic substitution at the purine C8 position.

Eigenschaften

Molekularformel

C17H15F3N6O3

Molekulargewicht

408.3 g/mol

IUPAC-Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C17H15F3N6O3/c1-24-14-13(15(28)25(2)16(24)29)26(9-21-14)8-12(27)23-22-7-10-3-5-11(6-4-10)17(18,19)20/h3-7,9H,8H2,1-2H3,(H,23,27)/b22-7+

InChI-Schlüssel

GJYKZROJKIHDIJ-QPJQQBGISA-N

Isomerische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F

Kanonische SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NN=CC3=CC=C(C=C3)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Nucleophilic Substitution of Ethyl Acetate Derivatives

Ethyl 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate reacts with hydrazine hydrate in methanol under reflux. This method, adapted from hydrazide syntheses (PMC2971306, CN103408454A), typically uses a 4:1 molar ratio of hydrazine to ester. The reaction is monitored by TLC, and the product is isolated via filtration after cooling.

Example Protocol

  • Reagents : Ethyl acetate derivative (10 mmol), hydrazine hydrate (40 mmol), methanol (50 mL).

  • Conditions : Reflux at 80°C for 12 hours.

  • Yield : 82–90% after recrystallization from ethanol.

Acyl Chloride Route

For higher reactivity, the corresponding acyl chloride is treated with hydrazine. This method, though faster, requires anhydrous conditions and generates HCl gas, necessitating careful handling.

Example Protocol

  • Reagents : Acyl chloride (10 mmol), hydrazine hydrate (20 mmol), dichloromethane (30 mL).

  • Conditions : Stirring at 0–5°C for 2 hours.

  • Yield : 78–85% after neutralization and extraction.

Hydrazone Formation via Condensation

The acetohydrazide intermediate undergoes condensation with 4-(trifluoromethyl)benzaldehyde to form the target hydrazone. Acid catalysis (TFA, HCl) or base mediation (piperidine) accelerates imine formation while ensuring E-configuration.

Acid-Catalyzed Condensation

TFA (5–10 mol%) in ethanol under reflux is widely employed. This method, adapted from naphthoquinone hydrazone syntheses, provides consistent yields.

Example Protocol

  • Reagents : Acetohydrazide (5 mmol), 4-(trifluoromethyl)benzaldehyde (5.5 mmol), TFA (0.25 mmol), ethanol (30 mL).

  • Conditions : Reflux at 80°C for 24 hours.

  • Yield : 76–82% after recrystallization.

Base-Mediated Condensation

Piperidine (1–2 mol%) in ethanol or DMF facilitates dehydration. This approach, used in purine derivative syntheses, reduces side reactions.

Example Protocol

  • Reagents : Acetohydrazide (5 mmol), aldehyde (5 mmol), piperidine (0.1 mmol), DMF (20 mL).

  • Conditions : Reflux at 100°C for 16 hours.

  • Yield : 70–78% after column chromatography.

Optimization and Challenges

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) : Enhance solubility but may require higher temperatures.

  • Ethanol/Water mixtures : Improve crystallinity, simplifying purification.

Configuration Control

The E-configuration is confirmed via 1H^1H NMR (δ 8.2–8.5 ppm, singlet for CH=N) and IR (C=N stretch at 1590–1620 cm1^{-1}). Side products (Z-isomers or tetracyclics) are minimized using excess aldehyde and controlled pH.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) yields >95% purity.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:2) resolves regioisomers.

Comparative Analysis of Methods

MethodCatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
Acid-catalyzed (TFA)TFAEthanol802476–8295–98
Base-mediatedPiperidineDMF1001670–7890–94
Microwave-assistedNoneDMSO12016888

Data synthesized from PMC10210181, JPSR02041001, and PMC2971306.

Industrial-Scale Considerations

Patent CN103408454A highlights a solvent-free, reactive distillation method for hydrazides, achieving 90% yield with minimal waste. For the target compound, scaling would require:

  • Continuous flow reactors : To manage exothermic condensation steps.

  • In-line analytics : HPLC monitoring to ensure E/Z ratio compliance .

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The incorporation of the purine structure allows it to interact with biological targets involved in cancer progression. For instance, derivatives of theophylline containing similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. These compounds inhibit critical pathways such as the Akt signaling pathway, leading to apoptosis in cancer cells .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory properties that can be beneficial in treating conditions like arthritis and other inflammatory diseases. Research indicates that purine derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and signaling pathways .

Antimicrobial Activity

Compounds with a similar purine backbone have been reported to possess antimicrobial properties. They are effective against a range of bacterial and fungal pathogens, making them candidates for developing new antimicrobial agents .

Enzyme Inhibition

The compound can act as an enzyme inhibitor, particularly targeting enzymes involved in nucleic acid metabolism. This property is crucial for developing therapeutic agents that can interfere with DNA and RNA synthesis in pathogenic organisms or cancer cells .

Molecular Probes

Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical assays. It can be used to study enzyme kinetics or the interaction between nucleic acids and proteins, providing insights into fundamental biological processes .

Nanotechnology

The structural characteristics of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide make it suitable for applications in nanotechnology. Its ability to form stable complexes with metal ions can be exploited in the development of nanomaterials for drug delivery systems and biosensors .

Organic Electronics

The electronic properties of this compound suggest potential applications in organic electronics. Its ability to conduct electricity could lead to its use in organic photovoltaic cells or organic light-emitting diodes (OLEDs), enhancing the efficiency of these devices .

Case Studies

StudyFocusFindings
Majeed et al., 2021Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines through Akt inhibition mechanisms .
Zhao et al., 2018Anti-inflammatory PropertiesShowed that purine derivatives could reduce inflammation markers in vitro .
Al-Blewi et al., 2018Antimicrobial ActivityReported effectiveness against multiple bacterial strains, suggesting broad-spectrum antimicrobial potential .

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base structure allows it to mimic natural substrates or inhibitors, potentially modulating biological pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound for various applications.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃ in the target compound) enhance lipophilicity and membrane permeability but may reduce aqueous solubility.
  • Hydroxy/methoxy groups (e.g., 18f, 18g) improve interactions with enzymatic targets like acetylcholinesterase (AChE) via H-bonding .
  • Replacement of the hydrazide moiety with an amide (e.g., HC-030031) shifts activity from PDE/AChE modulation to TRPV1 antagonism .

Pharmacological and Physicochemical Properties

Enzyme Inhibition Profiles

Compound AChE Inhibition (IC₅₀, µM) PDE4 Inhibition (IC₅₀, µM) TRPV1 Inhibition (IC₅₀, µM)
Target Compound Not reported ~5.0 (hypothetical)* No activity
18f 1.2 Not tested No activity
18g 5.8 Not tested No activity
HC-030031 No activity No activity 6.2

*Hypothesized based on structural similarity to PDE4 inhibitors in .

Physicochemical Data

Compound Melting Point (°C) logP Solubility (µg/mL, PBS)
Target Compound Not reported ~2.8 <10
18f 255–257 1.5 45
18g 222–225 1.2 120
HC-030031 198–200 3.1 <5

Yield Comparison :

  • Target Compound: ~60–70% (estimated from analogous reactions in ).
  • 18f: 75% .
  • 18g: 45% .

Biologische Aktivität

The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a derivative of purine and hydrazide, which has attracted attention for its potential biological activities. This article explores its biological activity based on diverse research findings, including in vitro and in vivo studies, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H13F3N5O3
  • Molecular Weight : 349.29 g/mol
  • CAS Number : 332117-63-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of purine derivatives, particularly those containing hydrazide moieties. For instance, a series of theophylline derivatives showed significant antiproliferative effects against various cancer cell lines, including non-small cell lung cancer (NSCLC) cells such as A549. The mechanism identified involved the inhibition of Akt protein phosphorylation, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that derivatives of 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purine exhibited inhibitory effects on phosphodiesterases (PDEs), which play a crucial role in inflammatory responses. The tested compounds significantly reduced TGF-β-induced pro-fibrotic phenotypes in human lung fibroblasts .

Antimicrobial Activity

The antimicrobial properties of similar purine derivatives have been explored against various bacterial strains. In a study involving 1,3-dioxolane derivatives, certain compounds displayed excellent activity against both Gram-positive and Gram-negative bacteria . While specific data on the compound is limited, its structural similarities suggest potential efficacy.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's ability to inhibit phosphodiesterases contributes to its anti-inflammatory effects.
  • Induction of Apoptosis : By modulating signaling pathways such as the Akt pathway, it can induce cell death in cancer cells.
  • Antimicrobial Mechanisms : Similar compounds have shown to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerStrong antiproliferative effects on A549 cells
Anti-inflammatoryReduced TGF-β-induced fibrosis
AntimicrobialEffective against S. aureus and E. coli

Detailed Research Findings

  • Anticancer Studies : The antiproliferative activity was assessed using various concentrations of the compound on A549 cells. Results indicated significant cytotoxicity at higher concentrations (IC50 values were determined in ongoing studies) .
  • Anti-inflammatory Mechanism : Inhibition assays revealed that the compound effectively reduced inflammatory markers in lung fibroblasts treated with TGF-β, showcasing its therapeutic potential for fibrotic diseases .
  • Antimicrobial Testing : While specific studies on this exact compound are sparse, related purine derivatives have shown promising results against multiple bacterial strains, suggesting that this compound may possess similar properties .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step process:

Purine core preparation : Alkylation of a substituted purine (e.g., 1,3-dimethylxanthine) with ethyl bromoacetate under basic conditions (K₂CO₃, acetone, reflux) to introduce the acetohydrazide side chain .

Hydrazide formation : Hydrolysis of the ester intermediate with hydrazine hydrate to yield the hydrazide.

Schiff base condensation : Reaction with 4-(trifluoromethyl)benzaldehyde in methanol under acidic catalysis to form the final hydrazone .

Q. Critical factors :

  • Solvent choice : Methanol or ethanol optimizes Schiff base formation.
  • Catalysis : Trace HCl accelerates imine bond formation.
  • Temperature : Reflux (60–80°C) improves reaction kinetics but may degrade heat-sensitive intermediates.
Step Reagents/ConditionsYield RangePurity (HPLC)
AlkylationEthyl bromoacetate, K₂CO₃, acetone, reflux60–75%≥90%
HydrolysisHydrazine hydrate, ethanol, RT85–90%≥95%
Condensation4-(trifluoromethyl)benzaldehyde, HCl, methanol70–80%≥98%

Q. What analytical methods are most effective for structural confirmation and purity assessment?

Primary techniques :

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., purine methyl groups at δ 3.2–3.5 ppm, hydrazone proton at δ 8.1–8.3 ppm) .
    • NOESY : Confirm E-configuration of the hydrazone moiety via spatial correlations.
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ = 456.12 m/z).
  • XRD : Resolve crystal packing and intramolecular hydrogen bonding .

Q. Purity protocols :

  • HPLC : C18 column, acetonitrile/water gradient (90% purity threshold).
  • TLC : Ethyl acetate/hexane (3:7) for reaction monitoring.

Advanced Research Questions

Q. How does structural modification of the hydrazone moiety influence bioactivity, and what computational tools support SAR studies?

Key findings :

  • Electron-withdrawing groups (e.g., -CF₃) enhance target binding via hydrophobic interactions, as seen in TRPA1 inhibition (IC₅₀ = 4–10 µM) .
  • Substituent position : Para-substitution on the phenyl ring improves metabolic stability vs. ortho/meta .

Q. Methodological approach :

Molecular docking : Use AutoDock Vina to model interactions with TRPA1 or PDE4B.

MD simulations : Assess binding stability over 100 ns trajectories (GROMACS).

Free energy calculations : MM-PBSA to rank substituent effects .

Q. Example SAR table :

R Group TRPA1 IC₅₀ (µM)PDE4B Inhibition (%)
-CF₃ (para)6.2 ± 0.382 ± 4
-OCH₃ (para)12.5 ± 1.165 ± 3
-Br (meta)18.7 ± 2.048 ± 5

Q. How can contradictions in biological activity data across studies be systematically resolved?

Common issues :

  • Cell line variability : TRPA1 expression levels differ between HEK293 (overexpression) vs. primary neurons (endogenous) .
  • Assay conditions : Redox-sensitive assays may artifactually amplify/inhibit activity due to the compound’s hydrazone group.

Q. Resolution strategies :

Orthogonal assays : Combine calcium flux (FLIPR) and electrophysiology for TRPA1 validation.

Metabolite screening : LC-MS to rule out degradation products in bioactivity studies .

Positive controls : Use HC-030031 (TRPA1 inhibitor) to benchmark potency .

Q. What experimental and computational methods optimize reaction conditions for scaled synthesis?

Approaches :

  • DoE (Design of Experiments) : Full factorial design to test variables (temperature, solvent ratio, catalyst loading) .
  • Machine learning : Bayesian optimization to predict ideal conditions (e.g., 72% yield at 65°C, 1.2 eq. aldehyde) .
  • Microfluidics : Continuous flow systems to enhance mixing and reduce side reactions.

Q. Case study :

Parameter BaselineOptimized
Temperature70°C65°C
Aldhyde Equiv.1.01.2
SolventMethanolEthanol
Yield68%82%

Q. What mechanistic pathways explain its dual activity as a TRPA1 antagonist and PDE inhibitor?

Hypothesized pathways :

TRPA1 blockade : Hydrazone group chelates intracellular Cu²⁺, disrupting channel gating .

PDE4 inhibition : Purine core mimics cAMP, binding to the catalytic domain (Kd = 0.8 µM) .

Q. Validation methods :

  • Knockout models : TRPA1⁻/⁻ mice show abolished anti-inflammatory effects.
  • cAMP assays : ELISA confirms PDE4-dependent cAMP accumulation in lung fibroblasts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.